molecular formula C9H18ClNO B8049320 (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride

(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride

Cat. No.: B8049320
M. Wt: 191.70 g/mol
InChI Key: XPJSEDPCHVIREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by a bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an aminomethyl group and a hydroxymethyl group attached to the bicyclic structure makes this compound unique and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane ring system is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups are introduced through subsequent reactions

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) or alkoxides (e.g., RO⁻) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its bicyclic structure and functional groups make it suitable for studying interactions with various biological targets .

Medicine

In medicine, (4-(Aminomethyl)bicyclo[22It can be used in the synthesis of drugs that target specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins, while the hydroxymethyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups attached to the bicyclic structure. This combination of functional groups provides versatility in chemical reactions and enhances its potential for various applications in research and industry .

Properties

IUPAC Name

[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-8-1-3-9(5-8,7-11)4-2-8;/h11H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSEDPCHVIREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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